6-pyridin-3-yl-2-sulfanylidene-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Description
4-(Trifluoromethyl)-1,2-dihydro-6-(pyridin-3-yl)-2-thioxopyridine-3-carbonitrile is a compound that features a trifluoromethyl group, a pyridine ring, and a thioxopyridine moiety.
Properties
IUPAC Name |
6-pyridin-3-yl-2-sulfanylidene-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3N3S/c13-12(14,15)9-4-10(7-2-1-3-17-6-7)18-11(19)8(9)5-16/h1-4,6H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHUTKLPWQGSJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(C(=S)N2)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893752-69-7 | |
| Record name | 1,6-Dihydro-6-thioxo-4-(trifluoromethyl)[2,3′-bipyridine]-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893752-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of 4-(Trifluoromethyl)-1,2-dihydro-6-(pyridin-3-yl)-2-thioxopyridine-3-carbonitrile can be achieved through several methods. One common approach involves the use of trichloromethyl-pyridine, where an exchange between chlorine and fluorine atoms occurs . Another method relies on the assembly of the pyridine ring from a trifluoromethyl-containing building block . Industrial production methods often involve direct fluorination or the building-block method, depending on the desired target compound .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The pyridine ring can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions, particularly involving the trifluoromethyl group.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(Trifluoromethyl)-1,2-dihydro-6-(pyridin-3-yl)-2-thioxopyridine-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-1,2-dihydro-6-(pyridin-3-yl)-2-thioxopyridine-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to proteins and enzymes, thereby modulating their activity . This interaction often involves hydrogen bonding and other non-covalent interactions, which contribute to the compound’s biological effects .
Comparison with Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyridines, such as 2,3-dichloro-5-(trifluoromethyl)pyridine and 2-methoxy-4-(trifluoromethyl)pyridine . Compared to these compounds, 4-(Trifluoromethyl)-1,2-dihydro-6-(pyridin-3-yl)-2-thioxopyridine-3-carbonitrile exhibits unique properties due to the presence of the thioxopyridine moiety, which enhances its chemical reactivity and biological activity .
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